

In-Depth Technical Guide: diMal-O-CH₂COOH

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Compound of Interest

Compound Name: *diMal-O-CH₂COOH*

Cat. No.: *B12382956*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, **diMal-O-CH₂COOH**, a critical component in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its application, and illustrates its role in relevant biological pathways.

Core Molecular Data

The fundamental properties of **diMal-O-CH₂COOH** are summarized below. These values are essential for accurate experimental design and quantitative analysis. Minor variations in molecular weight may be observed depending on the isotopic composition.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₇	[1][2]
Molecular Weight	~308.24 g/mol	[1][2]
CAS Number	1620837-47-9	[1]
Appearance	White to off-white solid	
Purity	>96%	
IUPAC Name	2-((1,3-bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid	

Application in Bioconjugation: A General Overview

diMal-O-CH₂COOH is a heterobifunctional crosslinker. The "diMal" portion refers to two maleimide groups, which are highly reactive towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins. The carboxylic acid ("-COOH") end provides a versatile handle for conjugation to other molecules, such as cytotoxic drugs or E3 ligase ligands, often after activation (e.g., as an N-hydroxysuccinimide ester). This dual reactivity makes it an ideal linker for creating complex biomolecules where a protein is covalently attached to another moiety.

Experimental Protocols

The following protocols are representative methodologies for the use of **diMal-O-CH₂COOH** in the preparation of Antibody-Drug Conjugates (ADCs). These procedures should be optimized for specific antibodies and payloads.

Antibody Reduction for Thiol Generation

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (mAb) to generate free thiol groups for conjugation.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

- Tris(2-carboxyethyl)phosphine (TCEP) solution
- Spin filtration device (50 kDa MWCO)
- Reaction buffer (e.g., PBS with EDTA)

Procedure:

- Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
- Add a calculated amount of TCEP solution to the mAb solution. The molar ratio of TCEP to mAb will determine the extent of reduction and should be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical starting point is a 2-5 molar excess of TCEP per disulfide bond to be reduced.
- Incubate the reaction mixture for 1-2 hours at 37°C.
- Remove excess TCEP using a spin filtration device by buffer exchanging the reduced antibody into a fresh reaction buffer.

Conjugation of diMal-O-CH₂COOH-Payload to Reduced Antibody

This protocol outlines the conjugation of a pre-prepared **diMal-O-CH₂COOH**-payload construct to the reduced antibody.

Materials:

- Reduced monoclonal antibody (from Protocol 1)
- **diMal-O-CH₂COOH**-payload conjugate (with the carboxyl group activated, e.g., as an NHS ester) dissolved in an organic co-solvent (e.g., DMSO)
- Reaction buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

- Immediately after reduction and buffer exchange, determine the concentration of the reduced antibody.
- Add the **diMal-O-CH₂COOH**-payload solution to the reduced antibody solution. A molar excess of the linker-payload is typically used (e.g., 5-10 fold).
- Ensure the final concentration of the organic co-solvent is kept low (typically <10% v/v) to maintain antibody stability.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.
- The maleimide groups of the linker will react with the free thiols on the antibody via a Michael addition reaction, forming a stable thioether bond.

Purification and Characterization of the ADC

This protocol describes the purification of the newly formed ADC and its characterization.

Materials:

- Crude ADC reaction mixture (from Protocol 2)
- Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
- Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)

Procedure:

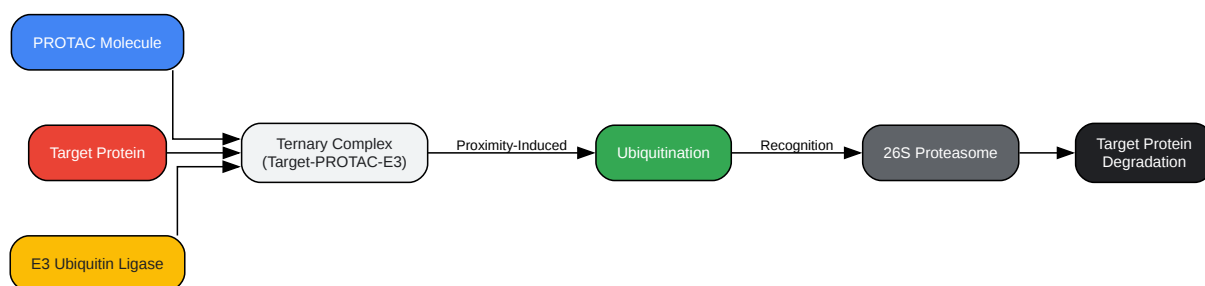
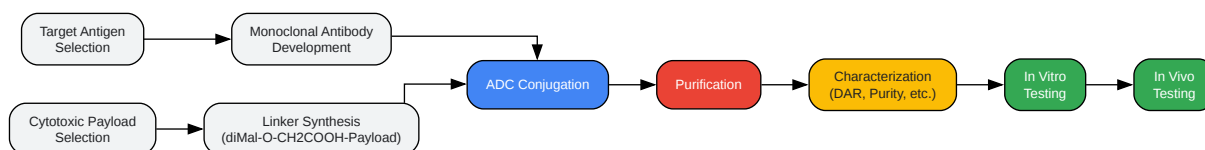
- Purify the ADC from unconjugated linker-payload and other reaction byproducts using an appropriate chromatography method. SEC is commonly used to separate the larger ADC from smaller unconjugated molecules.
- Characterize the purified ADC.
 - Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This can be measured using HIC, which separates ADC

species with different numbers of conjugated drugs, or by UV-Vis spectrophotometry if the drug has a distinct absorbance peak.

- Purity and Aggregation: Analyze the purity and extent of aggregation of the ADC using SEC.
- Confirmation of Conjugation: Verify the covalent attachment of the linker-payload to the antibody using techniques such as SDS-PAGE (under reducing and non-reducing conditions) and mass spectrometry.

Logical Workflow for ADC Development

The development of an Antibody-Drug Conjugate using a linker like **diMal-O-CH₂COOH** follows a structured workflow. This process ensures the systematic creation and evaluation of the final bioconjugate.



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